molecular formula C17H17NO B1457809 5-Ethyl-10-methoxy dibenzazepine CAS No. 15882-79-8

5-Ethyl-10-methoxy dibenzazepine

Cat. No. B1457809
CAS RN: 15882-79-8
M. Wt: 251.32 g/mol
InChI Key: AFRLIBIVHBVGDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzazepinones, a class of heterocyclic compounds comprising two benzene rings fused to a central oxazepinone ring, has been achieved through the application of the catalytic C–H amination strategy . This strategy enables the direct transformation of inert aromatic C–H bonds into C–N bonds, offering a rapid route to access dibenzoxazepinone frameworks .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-10-methoxy dibenzazepine is C17H17NO . Its molecular weight is 251.32 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzazepinones include the application of μ-oxo hypervalent iodine catalysis for intramolecular oxidative C–H amination of O-aryl salicylamides . This facilitates the synthesis of target dibenzoxazepinone derivatives bearing various functional groups in a highly efficient manner .

Scientific Research Applications

Application 1: Agonistic Activity Assessment

  • Summary of the Application : Dibenzazepine derivatives, including 11H-dibenz[b,e]azepine and the dibenz[b,f][1,4]oxazepine derivatives, are used to assess the agonistic activity. They are extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which plays a key role as a biological sensor .
  • Methods of Application : This approach is based on molecular moieties for desk calculation of these compounds with more reliance on their answers as one could expect from available quantitative structure–activity relationship models .
  • Results or Outcomes : The measured agonistic activities of 31 diverse compounds in terms of pEC 50=−log (EC 50), where EC 50 is half-maximal effective concentration, are used as training (26 compounds) and test (5 compounds) sets. The values of mean absolute percent error (MAPE) for training and test sets are 0.5943 and 0.8846, respectively .

Application 2: Synthesis of Carbamazepine Analogues

  • Summary of the Application : Dibenzazepine derivatives are used in the synthesis of carbamazepine analogues. Carbamazepine is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder .
  • Methods of Application : The synthesis involves the creation of a range of halogenated carbamazepine analogues, in connection with metabolic and immunological studies, as probes for structure-metabolism and hypersensitive effects .
  • Results or Outcomes : The synthesized halogenated derivatives block ring hydroxylation in microsomal preparations or hepatocytes. These halogenated derivatives are still capable of stimulating T cells, though to a lesser extent than carbamazepine itself .

Application 3: Creation of CNS-Active Drugs

  • Summary of the Application : The dibenzazepine heterocyclic system is a major structural element for a number of important CNS-active drugs, such as carbamazepine, imipramine, clomipramine, and opipramol .
  • Methods of Application : The creation of these drugs involves the use of the dibenzazepine structure as a base, which is then modified to create the specific drug .
  • Results or Outcomes : The resulting drugs have been used effectively in the treatment of conditions such as epilepsy, depression, and anxiety disorders .

Application 4: Synthesis of Halo-Dibenzazepines

  • Summary of the Application : Dibenzazepine derivatives are used in the synthesis of halo-dibenzazepines. These halo-dibenzazepines are synthesized in connection with metabolic and immunological studies .
  • Methods of Application : The synthesis involves the creation of a range of halogenated dibenzazepines via the appropriate indoles via N-arylation, then acid-catalysed rearrangement .
  • Results or Outcomes : The synthesized halogenated dibenzazepines effectively block ring hydroxylation in microsomal preparations or hepatocytes .

Application 5: Creation of CNS-Active Drugs

  • Summary of the Application : The dibenzazepine heterocyclic system is a major structural element for a number of important CNS-active drugs, such as carbamazepine, imipramine, clomipramine, and opipramol .
  • Methods of Application : The creation of these drugs involves the use of the dibenzazepine structure as a base, which is then modified to create the specific drug .
  • Results or Outcomes : The resulting drugs have been used effectively in the treatment of conditions such as epilepsy, depression, and anxiety disorders .

Safety And Hazards

The safety data sheet for a similar compound, 10-Methoxy Iminostilbene, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given and a physician consulted . In case of skin contact, the affected area should be washed with soap and water . If swallowed, the mouth should be rinsed with water and vomiting should not be induced unless advised by a physician or Poison Control Center .

Future Directions

Dibenzoxazepinones exhibit unique biological activities and serve as building blocks for synthesizing pharmaceutical compounds . Despite advancements in organic chemistry and synthetic approaches to dibenzoxazepinone motifs, there is a demand for more streamlined synthesis methods . The application of the catalytic C–H amination strategy offers a rapid route to access dibenzoxazepinone frameworks and has the potential to become an effective approach for synthesizing dibenzoxazepinones .

properties

IUPAC Name

11-ethyl-5-methoxybenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRLIBIVHBVGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-10-methoxy dibenzazepine

CAS RN

15882-79-8
Record name 5-Ethyl-10-methoxy dibenzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ETHYL-10-METHOXY DIBENZAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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